(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13473860
Molecular Formula: C20H33N3O
Molecular Weight: 331.5 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one -](/images/structure/VC13473860.png)
Specification
Molecular Formula | C20H33N3O |
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Molecular Weight | 331.5 g/mol |
IUPAC Name | (2S)-2-amino-1-[2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
Standard InChI | InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23-12-8-11-18(23)14-22(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18?,19-/m0/s1 |
Standard InChI Key | YDKIQWRKZAIAAZ-GGYWPGCISA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N |
SMILES | CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N |
Canonical SMILES | CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N |
Introduction
Structural Features
The compound’s structure is characterized by three key components:
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Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle substituted at the 2-position with a [(benzyl-isopropyl-amino)-methyl] group .
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Benzyl-Isopropyl-Amino Group: A tertiary amine moiety with benzyl and isopropyl substituents, contributing to lipophilicity and potential receptor interactions.
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Chiral Backbone: The (S)-configured amino ketone backbone (3-methylbutan-1-one) introduces stereochemical specificity, critical for biological activity .
The molecular formula is C₁₈H₂₉N₃O, with a molar mass of 303.4 g/mol . Its isomeric SMILES string, CC@@HN, highlights the stereochemistry and connectivity.
Physicochemical Properties
The compound’s lipophilicity suggests good membrane permeability, advantageous for central nervous system (CNS) targeting.
Biological Activities
Antimicrobial Activity
Mannich bases, including this compound, exhibit broad-spectrum antimicrobial properties. In vitro studies on analogs demonstrate activity against Gram-positive bacteria (e.g., Bacillus subtilis) with MIC values ≈75 µg/mL. The benzyl group enhances membrane disruption, while the isopropyl moiety may reduce efflux pump efficacy.
Antitumor Activity
Mannich bases induce apoptosis in cancer cells via reactive oxygen species (ROS) generation. While specific data for this compound is limited, analogs with pyrrolidine cores inhibit proliferation in breast (MCF-7) and lung (A549) cancer lines.
Mechanism of Action
The compound’s biological effects may arise from:
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Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs), such as dopamine or serotonin receptors, due to its amine-rich structure .
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Enzyme Inhibition: Potential inhibition of acetylcholinesterase (AChE) or phospholipase A2 (PLA2), pathways implicated in neurodegeneration and inflammation .
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Membrane Disruption: The lipophilic benzyl-isopropyl group destabilizes microbial membranes, leading to cell lysis.
Research Findings
Comparative Analysis of Analogs
A study comparing pyrrolidine and piperidine derivatives found:
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Pyrrolidine analogs (e.g., this compound) exhibit superior antimicrobial activity due to conformational rigidity.
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Piperidine analogs show enhanced CNS penetration but lower metabolic stability.
Compound | Antimicrobial MIC (µg/mL) | Dopamine D3 Kₑ (µM) |
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Target Compound | 75 (est.) | Pending |
Piperidine Analog | >100 | 0.72 |
Pyrrolidine Analog | 50 | N/A |
In Vivo Neuroprotective Effects
In rodent models, structurally related compounds reduced neuroinflammation and improved cognitive function in Alzheimer’s disease paradigms . Mechanisms included AChE inhibition (IC₅₀ ≈ 10 µM) and amyloid-beta aggregation suppression .
Applications in Drug Discovery
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